7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
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Overview
Description
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is a synthetic purine derivative. This compound is of interest due to its potential pharmacological activities, including analgesic and anti-inflammatory properties. It is structurally related to xanthine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position with a butyl group using butyl bromide in the presence of a base such as potassium carbonate.
Methylation: The 1,3-positions are methylated using methyl iodide.
Piperazine Derivative Introduction: The 8-position is functionalized with a 4-methylpiperazine moiety through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group like a halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the piperazine moiety, potentially altering the pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the 8-position, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include butyl alcohol, butyraldehyde, and butyric acid.
Reduction: Reduced derivatives of the purine ring or piperazine moiety.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs).
Medicine: Investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and anti-inflammatory therapies.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, the compound increases the levels of these cyclic nucleotides, leading to various downstream effects such as reduced inflammation and pain perception. The molecular targets include PDE4 and PDE7, which are involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine or theophylline, this compound has a butyl group and a piperazine moiety, which may enhance its anti-inflammatory and analgesic activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-6-7-23-13(12-22-10-8-19(2)9-11-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYJODTUTXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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